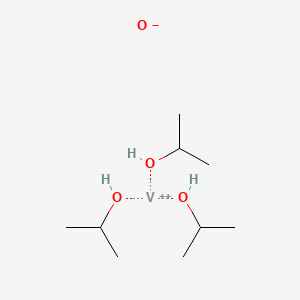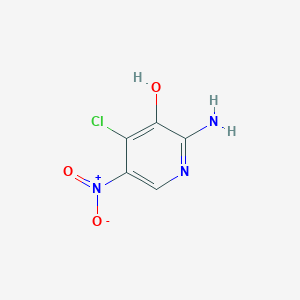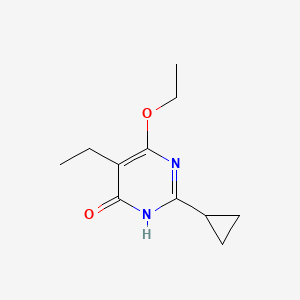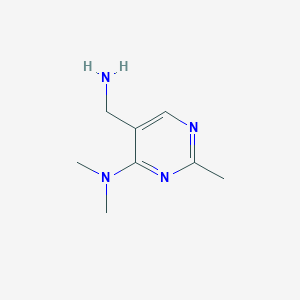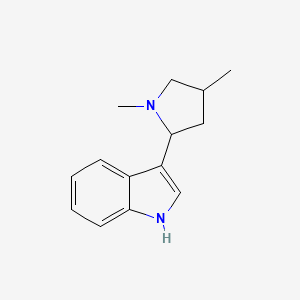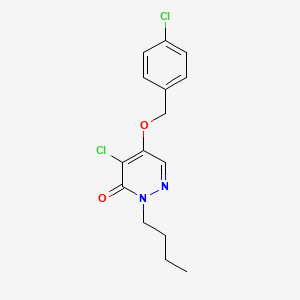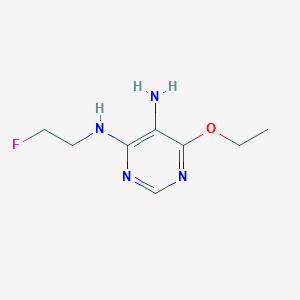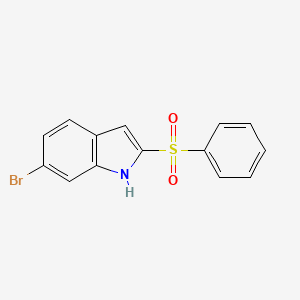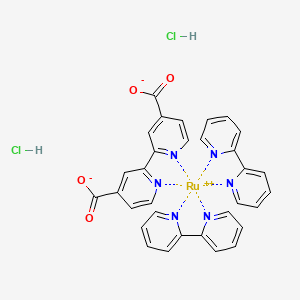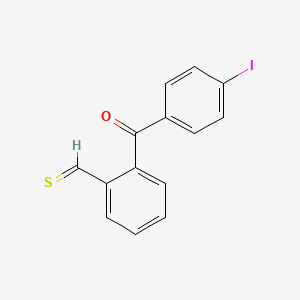
2-(4-Iodobenzoyl)thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both an iodobenzoyl group and a thiobenzaldehyde moiety
Preparation Methods
The synthesis of 2-(4-Iodobenzoyl)thiobenzaldehyde typically involves the reaction of 4-iodobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-Iodobenzoyl)thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the iodine to a less reactive species.
Substitution: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Iodobenzoyl)thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Iodobenzoyl)thiobenzaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved can include covalent modification of proteins or disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-(4-Iodobenzoyl)thiobenzaldehyde include other iodobenzoyl derivatives and thiobenzaldehydes. For example:
2-Iodobenzoyl chloride: Used in similar synthetic applications but lacks the thiobenzaldehyde moiety.
Thiobenzaldehyde: Shares the thiobenzaldehyde group but lacks the iodobenzoyl functionality.
The uniqueness of this compound lies in its combination of both functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C14H9IOS |
|---|---|
Molecular Weight |
352.19 g/mol |
IUPAC Name |
2-(4-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-12-7-5-10(6-8-12)14(16)13-4-2-1-3-11(13)9-17/h1-9H |
InChI Key |
MGQUZPNIGXMDLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


